![molecular formula C12H19NO4 B035589 (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid CAS No. 1226812-50-5](/img/structure/B35589.png)
(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions that incorporate stereoselective methodologies to achieve the desired chiral centers. For example, an enantioselective synthesis involving iodolactamization has been described for a related compound, highlighting the complexity and precision required in these synthetic routes (Campbell et al., 2009). Additionally, an improved synthesis of a closely related compound demonstrates the use of milder and more selective conditions to achieve high selectivity (Badland et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class often involves cyclohexene rings with substituents that influence the molecule's reactivity and physical properties. For instance, structural analyses through methods like X-ray crystallography confirm the configurations of substituents and the overall 3D structure of the molecule, which are critical for understanding its reactivity and potential applications (Liu et al., 2013).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including cyclopropanation, which is often stereoselective and pivotal for constructing the cyclohexene core with the desired stereochemistry. The reaction conditions and the nature of the substituents play crucial roles in determining the outcome of these transformations (Gan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Compounds:
- The compound has been used in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. The synthesis involved key steps like iodolactamization, showcasing the compound's role in complex chemical transformations (Campbell et al., 2009).
- An efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane was reported, indicating its utility in the synthesis of rigid dipeptide mimetics, crucial for peptide-based drug discovery (Mandal et al., 2005).
Catalysis and Chemical Transformations:
- The compound's derivatives have been used in catalyzed cyclization reactions, forming complex structures like 2-anilinohydroisoindoline-1,3-diones. This highlights its role in facilitating intricate chemical processes (Yoon & Cho, 2015).
- It served as a starting material for the synthesis of amino acid conjugates of 1,1'-diaminoferrocene, indicating its utility in the synthesis of bioconjugates and the study of their chiral organization (Chowdhury et al., 2005).
Synthesis of Peptidomimetics and Constrained Amino Acids:
- Research has also focused on the synthesis of pseudopeptidic structures using this compound, indicating its significance in the development of new drug designs (Lecinska et al., 2010).
- The synthesis of highly conformationally-constrained novel α-amino acid derivatives was accomplished using derivatives of this compound, highlighting its role in producing complex molecules that can be used in further pharmaceutical applications (Yang et al., 2015).
Wirkmechanismus
Target of Action
The compound Boc-(1S,2R)-(+)-2-aminocyclohex-4-ene-carboxylic acid is a biochemical used in proteomics research . It’s a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir . The NS3/4A protease complex is responsible for maturation of the single polyprotein encoded by the HCV virus .
Mode of Action
It’s known that the ns3/4a protease inhibitors work by binding to the active site of the ns3/4a protease, preventing it from cleaving the hcv polyprotein into individual functional proteins, thereby inhibiting viral replication .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the life cycle of the hepatitis C virus. By inhibiting the NS3/4A protease, it disrupts the viral replication process
Result of Action
The result of the action of Boc-(1S,2R)-(+)-2-aminocyclohex-4-ene-carboxylic acid is the inhibition of the HCV NS3/4A protease, leading to the disruption of the viral replication process . This can potentially lead to a decrease in the viral load in patients infected with HCV.
Eigenschaften
IUPAC Name |
(1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135732 | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226812-50-5 | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226812-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.